1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one

Catalog No.
S12204448
CAS No.
M.F
C14H21BO3S
M. Wt
280.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl...

Product Name

1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one

IUPAC Name

1-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one

Molecular Formula

C14H21BO3S

Molecular Weight

280.2 g/mol

InChI

InChI=1S/C14H21BO3S/c1-7-11(16)12-8-10(9(2)19-12)15-17-13(3,4)14(5,6)18-15/h8H,7H2,1-6H3

InChI Key

AREMFYNSNUHZGE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C(=O)CC)C

1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one is an organic compound characterized by its complex structure, which includes a thiophene ring and a dioxaborolane moiety. The molecular formula for this compound is C15H21BO3C_{15}H_{21}BO_3, and it has a molecular weight of approximately 268.14 g/mol . The presence of the dioxaborolane group suggests potential applications in organometallic chemistry and materials science due to its boron content, which can facilitate various

Typical of compounds containing boron and thiophene functionalities. Notably, it can undergo:

  • Borylation Reactions: The dioxaborolane moiety allows for the introduction of boron into organic molecules, which can be useful in synthesizing boronic acids or esters.
  • Cross-Coupling Reactions: It may serve as a coupling partner in Suzuki-Miyaura reactions, where it reacts with aryl halides to form biaryl compounds.
  • Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

  • Antimicrobial Activity: Thiophene derivatives have been reported to possess antimicrobial properties, which may extend to this compound.
  • Anticancer Potential: Some studies suggest that thiophene-containing compounds may have anticancer activities due to their ability to interact with biological targets.

Further studies would be necessary to establish specific biological effects related to this compound.

The synthesis of 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one can be achieved through several methods:

  • Borylation of Thiophene Derivatives: Starting from 5-methylthiophene, the introduction of the dioxaborolane group can be accomplished using borylation techniques involving transition metal catalysts.
  • Functionalization of Propanone: The propanone moiety can be introduced via acylation reactions with appropriate acyl chlorides or anhydrides.
  • Multistep Synthesis: A combination of these methods may be employed to construct the final compound systematically.

The unique structure of 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one lends itself to various applications:

  • Material Science: Its boron content makes it a candidate for use in advanced materials such as polymers and nanocomposites.
  • Organic Synthesis: It can act as a versatile building block in organic synthesis due to its reactive functional groups.
  • Pharmaceutical Development: Potential applications in drug discovery and development due to its possible biological activities.

Interaction studies involving this compound could focus on its reactivity with other chemical species, particularly in the context of:

  • Metal Catalysis: Investigating how this compound interacts with metal catalysts during cross-coupling reactions could provide insights into its utility in synthetic chemistry.
  • Biological Targets: Studying its interactions with biological macromolecules could elucidate its potential therapeutic effects.

Several compounds share structural similarities with 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one. Here are some notable examples:

Compound NameStructureUnique Features
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateMethyl 4-(4,4,5,5-tetramethyl...) StructureContains a benzoate group instead of thiophene; used in similar borylation reactions .
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)benzaldehyde4-(4,4,5,5-tetramethyl...) StructureAldehyde functional group allows for different reactivity compared to ketones .
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)cyclopentene3-(4,4,... StructureCyclic structure provides unique reactivity patterns not found in linear compounds .

These compounds highlight the versatility and potential applications of dioxaborolane derivatives while underscoring the unique features of 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one due to its specific substituents and structure.

Boron Esterification Techniques in Thiophene Functionalization

Boron esterification is pivotal for introducing the tetramethyl-1,3,2-dioxaborolane moiety into thiophene derivatives. The Miyaura borylation reaction, employing palladium catalysts and pinacol borane, is widely adopted for this purpose. For example, thiophene-2-boronic acid pinacol ester (C₁₀H₁₅BO₂S) is synthesized via Pd(0)-catalyzed coupling between 2-bromothiophene and bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 65°C. This method achieves yields exceeding 85% with catalyst loadings as low as 0.1 mol% Pd₂(dba)₃ and phosphine-based ligands (e.g., L1).

The propan-1-one group at the 2-position of the thiophene ring is typically introduced prior to boron functionalization. Friedel-Crafts acylation using propanoyl chloride and Lewis acids like AlCl₃ provides regioselective substitution at the 5-methylthiophene scaffold. Subsequent bromination at the 4-position with N-bromosuccinimide (NBS) enables Miyaura borylation to install the dioxaborolane group.

Key Reaction Conditions for Boron Esterification

ParameterOptimal ValueImpact on Yield
Catalyst Loading0.1–0.5 mol% Pd₂(dba)₃85–95%
LigandBulky phosphine (L1)Enhances TOF
SolventTHF/H₂O (5:1)Stabilizes Bpin
Reaction Time15 min–48 h85–95%

Optimization Strategies for Tetramethyl-1,3,2-dioxaborolane Incorporation

Optimizing dioxaborolane incorporation requires balancing steric and electronic factors. The Pd(0)/L1 catalyst system, as reported for thiophene-2-boronic acid pinacol ester synthesis, reduces steric hindrance around the palladium center, enabling efficient coupling even with hindered aryl bromides. For instance, reactions using 5-methyl-4-bromothiophen-2-yl propan-1-one achieve 89% yield at 65°C within 48 h, while increasing the temperature to 80°C shortens the reaction time to 15 min without compromising yield.

Solvent selection critically influences reaction efficiency. Mixed THF/water systems (5:1 v/v) enhance boronic ester stability by mitigating protodeboronation, a common side reaction in purely aqueous media. Additionally, employing potassium phosphate (K₃PO₄) as a base minimizes ligand decomposition, ensuring consistent catalytic activity over prolonged periods.

Comparative Analysis of Synthetic Routes for Thiophene-Boronic Ester Derivatives

Three primary routes are evaluated for synthesizing thiophene-boronic ester derivatives:

  • Traditional Suzuki-Miyaura Coupling: Uses Pd(PPh₃)₄ (1 mol%) and requires 24–72 h for completion, yielding 70–80%.
  • Pd(0)/L1-Catalyzed System: Reduces catalyst loading to 0.1 mol% and reaction time to 15 min, achieving 85–95% yield.
  • Microwave-Assisted Synthesis: Accelerates reaction kinetics but faces scalability challenges due to specialized equipment needs.

Comparative Performance of Synthetic Routes

MethodCatalyst LoadingTimeYieldTOF (h⁻¹)
Traditional Suzuki1 mol% Pd24–72 h70–80%30–50
Pd(0)/L1 System0.1 mol% Pd15 min85–95%240–340
Microwave-Assisted0.5 mol% Pd5 min80%960

The Pd(0)/L1 system outperforms others in terms of turnover frequency (TOF) and operational simplicity, making it the preferred method for large-scale synthesis.

Hydrogen Bond Acceptor Count

4

Exact Mass

280.1304459 g/mol

Monoisotopic Mass

280.1304459 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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